molecular formula C23H19N3O2 B11112613 Methyl 4-{[2-(4-methylphenyl)quinazolin-4-yl]amino}benzoate

Methyl 4-{[2-(4-methylphenyl)quinazolin-4-yl]amino}benzoate

Cat. No.: B11112613
M. Wt: 369.4 g/mol
InChI Key: JUUUPECORDQKJR-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(4-methylphenyl)quinazolin-4-yl]amino}benzoate is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of Methyl 4-{[2-(4-methylphenyl)quinazolin-4-yl]amino}benzoate typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the amidation and cyclization of 2-aminobenzoic acid derivatives. The process includes the following steps :

    Amidation: 2-aminobenzoic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.

    Cyclization: The anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.

    Formation of Quinazolinone: The benzoxazinones are treated with ammonia solution to yield quinazolinone derivatives.

    Final Coupling: The quinazolinone derivative is then coupled with 4-methylphenyl and methyl 4-aminobenzoate under specific reaction conditions to form the final compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 4-{[2-(4-methylphenyl)quinazolin-4-yl]amino}benzoate undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the quinazoline core and the aromatic rings.

    Cycloaddition: The compound can participate in cycloaddition reactions, forming complex ring structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-{[2-(4-methylphenyl)quinazolin-4-yl]amino}benzoate has a wide range of scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 4-{[2-(4-methylphenyl)quinazolin-4-yl]amino}benzoate involves its interaction with specific molecular targets and pathways . The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its anticancer effects. Molecular docking studies and biochemical assays are often used to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Methyl 4-{[2-(4-methylphenyl)quinazolin-4-yl]amino}benzoate can be compared with other quinazoline derivatives, such as :

  • 2-(Methyl(quinazolin-4-yl)amino)acetic acid
  • 4-Methyl-1-oxophthalazin-2(1H)-yl)acetic acid
  • 4-Methyl-2-nitrophenyl)acetic acid

These compounds share similar structural features but differ in their substituents and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

methyl 4-[[2-(4-methylphenyl)quinazolin-4-yl]amino]benzoate

InChI

InChI=1S/C23H19N3O2/c1-15-7-9-16(10-8-15)21-25-20-6-4-3-5-19(20)22(26-21)24-18-13-11-17(12-14-18)23(27)28-2/h3-14H,1-2H3,(H,24,25,26)

InChI Key

JUUUPECORDQKJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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